4'-Hydroxycilostazol, trans-

Übersicht

Beschreibung

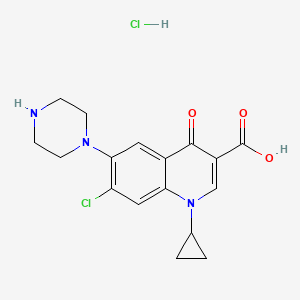

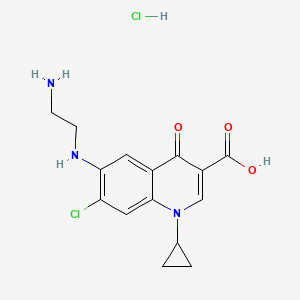

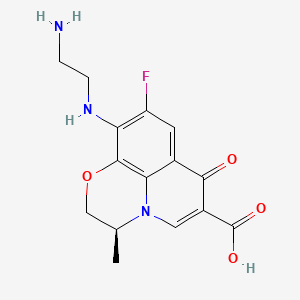

4’-Hydroxycilostazol, trans- is a derivative of cilostazol . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The molecular formula of 4’-Hydroxycilostazol, trans- is C20H27N5O3 . The molecular weight is 385.46 g/mol .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Value-Added Compounds

4-Hydroxybenzoic acid (4-HBA), a related compound to 4'-Hydroxycilostazol, is highlighted for its emerging role as an intermediate in the biosynthesis of several bioproducts. These applications span across food, cosmetics, and pharmacy sectors. Synthetic biology and metabolic engineering approaches have been pivotal in producing 4-HBA and its derivatives, leading to the creation of compounds like resveratrol, muconic acid, and vanillyl alcohol (Wang et al., 2018).

Antimicrobial Applications

Research on 3-heteroarylazo 4-hydroxy coumarin derivatives, which share a structural resemblance with 4'-Hydroxycilostazol, has shown significant antibacterial potential. These compounds have been evaluated against various pathogenic bacterial strains, indicating a broad scope for antimicrobial applications (Sahoo et al., 2015).

Pharmacokinetic and Pharmacodynamic Studies

Studies have examined the pharmacokinetics and pharmacodynamics of cilostazol and its metabolites, including 4'-trans-hydroxycilostazol. These studies provide crucial insights into the absorption, distribution, metabolism, and elimination characteristics of the drug and its derivatives (Kim et al., 2014).

Production by Marine Bacteria

A marine bacterium has been identified for the biosynthesis of 4-hydroxybenzoate and its alkyl esters. This discovery offers potential for environmentally friendly production methods of these compounds, which are widely used in various industries (Peng et al., 2006).

Derivatization-Enhanced Detection in Mass Spectrometry

Studies have been conducted on the application of derivatization-enhanced detection strategies in mass spectrometry for the analysis of 4-hydroxybenzoates and their metabolites. This research is crucial for understanding the presence and impact of these compounds in the human body, especially after exposure to UV radiation (Lee et al., 2017).

Applications in Viral Replication Inhibition

Thiazolides, compounds structurally related to 4'-Hydroxycilostazol, have been studied for their activity against hepatitis C virus (HCV) replication. These findings are crucial for developing new antiviral agents (Stachulski et al., 2011).

Impact on Drug Crystallinity and Release

Research on hydroxypropyl methylcellulose's influence on drug crystallinity in polyethylene glycol microparticles has implications for controlled drug release, relevant to compounds like 4'-Hydroxycilostazol (Oh et al., 2015).

Metabolic Pathway Characterization

The metabolism of cilostazol, the parent compound of 4'-Hydroxycilostazol, has been characterized, highlighting the role of cytochrome P450 enzymes. This insight is crucial for understanding the metabolic pathways and potential interactions of its derivatives (Hiratsuka et al., 2007).

Bioinspired Hydrogels for Drug Delivery

The development of hydrogels with high affinity for drugs, inspired by the physiological metallo-enzyme receptor, has applications in controlled drug release. This research provides a framework for developing advanced drug delivery systems relevant to compounds like 4'-Hydroxycilostazol (Ribeiro et al., 2011).

Microbial Production from Renewable Resources

Engineering Escherichia coli for the production of 4-hydroxymandelic acid, a compound related to 4'-Hydroxycilostazol, demonstrates the potential of microbial cell factories for producing valuable aromatic chemicals from sustainable resources (Fei-Fei et al., 2016).

Biotransformation in Microbial Electrolysis Cells

The biotransformation of 4-hydroxybenzoic acid in microbial electrolysis cells for renewable cathodic hydrogen production provides insights into productive uses of phenolic compounds, which could be relevant for derivatives like 4'-Hydroxycilostazol (Zhai et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 4’-Hydroxycilostazol, trans- are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP3A5) . These targets play a crucial role in the metabolism of cilostazol and its action on platelets .

Mode of Action

4’-Hydroxycilostazol, trans- is an active metabolite of cilostazol . It acts by inhibiting the action of PDE4D in platelets . This inhibition prevents the metabolism of cAMP into AMP, leading to a buildup of cAMP in the blood .

Biochemical Pathways

The compound is involved in the cilostazol action pathway . Cilostazol is metabolized in the liver’s endoplasmic reticulum by CYP3A4 into 4-hydroxycilostazol, and by CYP2C19 and CYP3A5 into 4-cis-hydroxycilostazol . These metabolites are further metabolized into 3,4-dehydrocilostazol and 4’-trans-hydroxycilostazol, respectively . The increased cAMP levels in the blood prevent platelet aggregation by inhibiting their adhesion to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and subsequent activation of other platelets .

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxycilostazol, trans- involves its formation from the metabolism of cilostazol by cytochrome P450 enzymes . .

Result of Action

The result of the action of 4’-Hydroxycilostazol, trans- is the prevention of platelet aggregation . This is achieved by inhibiting the adhesion of platelets to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and the subsequent activation of other platelets .

Eigenschaften

IUPAC Name |

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXNZXLUGHLDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434374, DTXSID801343144 | |

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87153-04-6, 87153-06-8 | |

| Record name | 4'-Hydroxycilostazol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxycilostazol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of baicalein affect the levels of 4′-Hydroxycilostazol, trans- in rats?

A1: The research indicates that co-administration of baicalein significantly impacts the pharmacokinetic parameters of 4′-Hydroxycilostazol, trans- (abbreviated as 4′-CLZ in the study) in rats []. Specifically, the area under the curve (AUC0-∞) and maximum concentration (Cmax) of 4′-CLZ were found to decrease by 13.11% and 44.37% respectively, when baicalein was administered alongside Cilostazol []. This suggests that baicalein might interact with the metabolic pathways of Cilostazol, leading to a reduction in the formation of 4′-CLZ.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

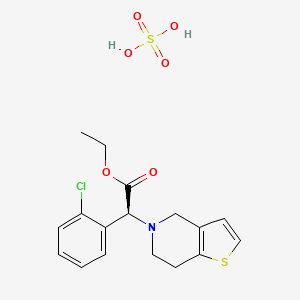

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

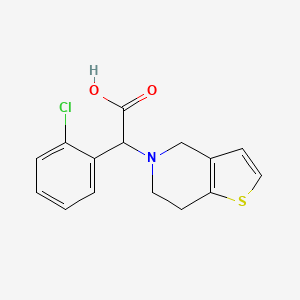

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)